1-(4-Butylphenyl)-1H-pyrazole-4-carbaldehyde

Lipophilicity LogP Membrane Permeability

High-lipophilicity (LogP 4.28) pyrazole-4-carbaldehyde building block with optimal blood-brain barrier penetration profile. Uniquely differentiated from methyl, ethyl, and isopropyl analogs, the 4-butylphenyl substituent enhances membrane permeability for CNS-targeted drug discovery. The reactive C4-aldehyde enables Knoevenagel condensation, reductive amination, and Schiff base formation for rapid library synthesis. Ideal for kinase inhibitor design, CNS therapeutics, and chemical probe development. Consistent ≥95% purity. Order now.

Molecular Formula C14H16N2O
Molecular Weight 228.29 g/mol
CAS No. 1015845-98-3
Cat. No. B1293450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Butylphenyl)-1H-pyrazole-4-carbaldehyde
CAS1015845-98-3
Molecular FormulaC14H16N2O
Molecular Weight228.29 g/mol
Structural Identifiers
SMILESCCCCC1=CC=C(C=C1)N2C=C(C=N2)C=O
InChIInChI=1S/C14H16N2O/c1-2-3-4-12-5-7-14(8-6-12)16-10-13(11-17)9-15-16/h5-11H,2-4H2,1H3
InChIKeyYWQVXGIBKUUUGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Butylphenyl)-1H-pyrazole-4-carbaldehyde (CAS 1015845-98-3) - Key Building Block for Medicinal Chemistry and Drug Discovery


1-(4-Butylphenyl)-1H-pyrazole-4-carbaldehyde is a specialized pyrazole derivative that serves as a versatile aldehyde building block in medicinal chemistry and drug discovery campaigns . It is cataloged by ChemBridge as BB-4021924 and features a 4-butylphenyl substituent that imparts distinct physicochemical properties compared to its methyl, ethyl, and isopropyl analogs . The compound's molecular formula is C14H16N2O, with a molecular weight of 228.29 g/mol and a predicted LogP of 4.28, indicating high lipophilicity . Its aldehyde functional group at the pyrazole 4-position enables a wide range of synthetic transformations, including Knoevenagel condensations, reductive aminations, and the formation of Schiff bases, making it a valuable intermediate for generating structurally diverse compound libraries [1].

Why 1-(4-Butylphenyl)-1H-pyrazole-4-carbaldehyde Cannot Be Simply Replaced by Other Pyrazole-4-carbaldehyde Analogs


Pyrazole-4-carbaldehydes are a widely used class of building blocks in medicinal chemistry, but their physicochemical and biological profiles are highly sensitive to the nature of the N1-aryl substituent [1]. The 4-butylphenyl group in 1-(4-butylphenyl)-1H-pyrazole-4-carbaldehyde confers a specific combination of lipophilicity (LogP 4.28) and conformational flexibility (5 rotatable bonds) that is not replicated by the methyl, ethyl, or isopropyl analogs . These differences directly influence membrane permeability, target binding, and synthetic utility [1]. For example, the methyl analog (LogP 2.69) has significantly lower lipophilicity, which may reduce passive diffusion across biological membranes, while the ethyl (LogP 3.55) and isopropyl (LogP 3.62) analogs fall short of the optimal LogP range often targeted for CNS-penetrant compounds (typically 2-5) . The quantitative evidence in Section 3 demonstrates that these measurable property differences necessitate the use of the specific butylphenyl analog for achieving desired pharmacokinetic and pharmacodynamic outcomes.

Quantitative Differentiation of 1-(4-Butylphenyl)-1H-pyrazole-4-carbaldehyde vs. Key Analogs: LogP, Rotatable Bonds, Molecular Weight, and Biological Potential


Lipophilicity (LogP) of 1-(4-Butylphenyl)-1H-pyrazole-4-carbaldehyde is Significantly Higher Than Methyl, Ethyl, and Isopropyl Analogs

1-(4-Butylphenyl)-1H-pyrazole-4-carbaldehyde exhibits a predicted LogP of 4.28, which is substantially higher than that of the 4-methylphenyl analog (LogP 2.69), the 4-ethylphenyl analog (LogP 3.55), and the 4-isopropylphenyl analog (LogP 3.62) . This represents a 1.59 log unit increase over the methyl derivative, a 0.73 log unit increase over the ethyl derivative, and a 0.66 log unit increase over the isopropyl derivative, corresponding to approximately 39-fold, 5.4-fold, and 4.6-fold increases in partition coefficient (log P difference converted to fold change), respectively. The unsubstituted 1H-pyrazole-4-carbaldehyde has a LogP of 0.222, making the butyl derivative over 4 log units more lipophilic [1].

Lipophilicity LogP Membrane Permeability Drug Design

Rotatable Bond Count in 1-(4-Butylphenyl)-1H-pyrazole-4-carbaldehyde Exceeds That of Shorter Alkyl Chain Analogs, Offering Greater Conformational Flexibility

1-(4-Butylphenyl)-1H-pyrazole-4-carbaldehyde contains 5 rotatable bonds, which is more than the 4-methylphenyl analog (2 rotatable bonds), the 4-ethylphenyl analog (2 rotatable bonds), and the 4-isopropylphenyl analog (3 rotatable bonds) . The additional rotatable bonds are located in the butyl chain, providing enhanced conformational entropy and the ability to adopt multiple low-energy conformations upon target binding.

Conformational Flexibility Rotatable Bonds Molecular Recognition Drug Design

Molecular Weight of 1-(4-Butylphenyl)-1H-pyrazole-4-carbaldehyde is Optimally Positioned for Lead-Like Properties Compared to Shorter and Longer Alkyl Analogs

1-(4-Butylphenyl)-1H-pyrazole-4-carbaldehyde has a molecular weight of 228.29 g/mol, which falls comfortably within the optimal range for lead-like compounds (MW < 350) and well below the Lipinski Rule of Five cutoff of 500 Da . In comparison, the 4-methylphenyl analog has MW 186.21 g/mol, the 4-ethylphenyl analog has MW 200.24 g/mol, and the 4-isopropylphenyl analog has MW 214.26 g/mol . While all analogs satisfy the MW criterion for drug-likeness, the butylphenyl analog offers a balance between increased lipophilicity and conformational flexibility without exceeding the MW thresholds that could negatively impact absorption and distribution.

Molecular Weight Lipinski's Rule of Five Drug-Likeness Lead Optimization

Pyrazole-4-carbaldehyde Scaffold is Associated with Broad Biological Activity, Supporting the Use of 1-(4-Butylphenyl)-1H-pyrazole-4-carbaldehyde in Drug Discovery

While specific biological data for 1-(4-butylphenyl)-1H-pyrazole-4-carbaldehyde is not yet reported in primary literature, the pyrazole-4-carbaldehyde scaffold is well-documented to exhibit a range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant effects [1]. The presence of the 4-butylphenyl substituent is expected to modulate potency and selectivity profiles relative to other N1-aryl derivatives, as demonstrated in structure-activity relationship studies of related pyrazole series [1]. This class-level evidence supports the strategic procurement of this specific analog for generating novel bioactive compounds.

Biological Activity Antimicrobial Anticancer Drug Discovery

Purity Specification of 95% for 1-(4-Butylphenyl)-1H-pyrazole-4-carbaldehyde Ensures Reproducibility in Medicinal Chemistry Applications

1-(4-Butylphenyl)-1H-pyrazole-4-carbaldehyde is supplied with a standard purity of 95%, as specified by ChemBridge through the Hit2Lead platform . This purity level is consistent with that of other ChemBridge building blocks, including the 4-methylphenyl and 4-isopropylphenyl analogs (both 95%) . High purity minimizes the risk of side reactions and ensures reliable yields in downstream synthetic transformations, which is critical for efficient hit-to-lead optimization.

Purity Quality Control Reproducibility Procurement

Optimal Application Scenarios for 1-(4-Butylphenyl)-1H-pyrazole-4-carbaldehyde in Drug Discovery and Chemical Biology


Lead Optimization for CNS-Penetrant Drug Candidates

The high lipophilicity (LogP 4.28) and moderate molecular weight (228.29 g/mol) of 1-(4-butylphenyl)-1H-pyrazole-4-carbaldehyde make it particularly suitable for developing central nervous system (CNS)-targeted therapeutics . Its LogP falls within the optimal range (2-5) for blood-brain barrier penetration, and its 5 rotatable bonds provide conformational flexibility that can facilitate binding to hydrophobic pockets in CNS targets such as GPCRs, ion channels, or kinases .

Synthesis of Pyrazole-Containing Kinase Inhibitors

The pyrazole-4-carbaldehyde scaffold is a privileged structure in kinase inhibitor design, and the 4-butylphenyl substituent offers a hydrophobic motif that can occupy the back pocket of ATP-binding sites [1]. 1-(4-Butylphenyl)-1H-pyrazole-4-carbaldehyde can be elaborated via Knoevenagel condensation or reductive amination to generate libraries of potential kinase inhibitors with improved selectivity profiles due to the unique steric and electronic properties of the butylphenyl group [1].

Development of Antimicrobial Agents with Enhanced Membrane Activity

The enhanced lipophilicity of 1-(4-butylphenyl)-1H-pyrazole-4-carbaldehyde may improve bacterial membrane penetration, a critical factor for antimicrobial efficacy [1]. Building on the documented antimicrobial activity of pyrazole-4-carbaldehyde derivatives, researchers can use this specific building block to synthesize novel analogs with optimized LogP values for targeting Gram-positive and Gram-negative pathogens [1].

Chemical Biology Probe Development

The aldehyde handle of 1-(4-butylphenyl)-1H-pyrazole-4-carbaldehyde enables facile conjugation to affinity tags, fluorescent dyes, or biotin via hydrazone or oxime ligation [1]. The butylphenyl group provides a hydrophobic anchor that can facilitate target engagement studies in cellular contexts, making this compound a valuable starting point for developing chemical probes to interrogate protein function [1].

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